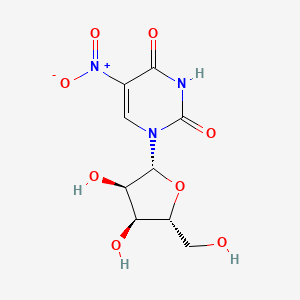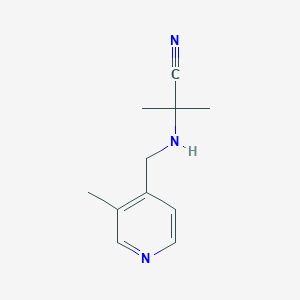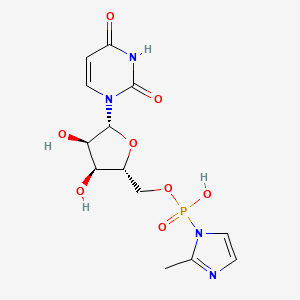![molecular formula C47H50N2O7Si B13094081 TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” is a complex chemical structure that combines various functional groups and protective groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of protective groups such as tert-butyldiphenylsilyl (TBDPS) and dimethoxytrityl (DMT). These protective groups are essential for preventing unwanted reactions during subsequent steps.
Core Structure Synthesis: The core structure is synthesized using a series of condensation and cyclization reactions. Common reagents include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Introduction of Protective Groups: The TBDPS and DMT groups are introduced using silylation and tritylation reactions, respectively. These reactions typically require catalysts such as imidazole or pyridine and are carried out at controlled temperatures to ensure selectivity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory procedures while ensuring consistency and purity. This often requires the use of automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions protected by TBDPS and DMT groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced compounds.
科学研究应用
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid interactions and modifications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” exerts its effects involves interactions with specific molecular targets. The protective groups (TBDPS and DMT) play a crucial role in modulating the reactivity and stability of the compound. These groups can be selectively removed under specific conditions, allowing for controlled reactions and modifications.
相似化合物的比较
Similar Compounds
2-deoxy-D-ribose: A simpler sugar derivative with applications in hair regrowth and wound healing.
2-deoxy-D-glucose: A glucose analog used in cancer research and metabolic studies.
Uniqueness
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” is unique due to its combination of protective groups and its potential for selective reactions. This makes it a valuable tool in synthetic chemistry and biological research, offering advantages over simpler compounds like 2-deoxy-D-ribose and 2-deoxy-D-glucose.
属性
分子式 |
C47H50N2O7Si |
|---|---|
分子量 |
783.0 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C47H50N2O7Si/c1-33-31-49(45(51)48-44(33)50)43-30-41(56-57(46(2,3)4,39-18-12-8-13-19-39)40-20-14-9-15-21-40)42(55-43)32-54-47(34-16-10-7-11-17-34,35-22-26-37(52-5)27-23-35)36-24-28-38(53-6)29-25-36/h7-29,31,41-43H,30,32H2,1-6H3,(H,48,50,51)/t41-,42+,43+/m0/s1 |
InChI 键 |
KSODKMGBMXAOIR-VDXPIPGDSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)
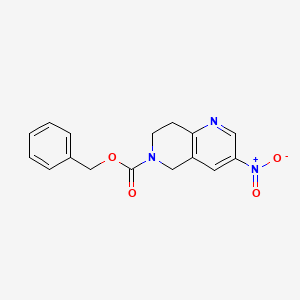
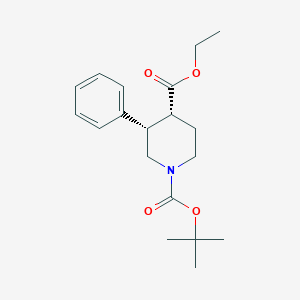
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
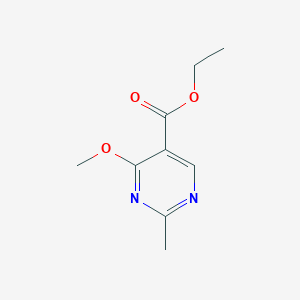
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
![(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate](/img/structure/B13094050.png)
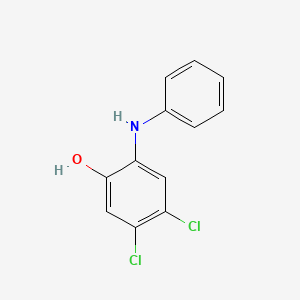
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)
